5-Methoxy-2-(1H-pyrrol-1-yl)pyridine
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Overview
Description
5-Methoxy-2-(1H-pyrrol-1-yl)pyridine is a heterocyclic compound that features both pyridine and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(1H-pyrrol-1-yl)pyridine typically involves the reaction of 5-methoxypyridine with pyrrole under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2-(1H-pyrrol-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl) depending on the type of substitution.
Major Products:
Oxidation: 5-Formyl-2-(1H-pyrrol-1-yl)pyridine.
Reduction: 5-Methoxy-2-(1H-pyrrol-1-yl)piperidine.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
5-Methoxy-2-(1H-pyrrol-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(1H-pyrrol-1-yl)pyridine is not fully elucidated, but it is believed to interact with various molecular targets through its heterocyclic structure. The pyridine and pyrrole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
5-Methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine: Similar structure but with additional methyl groups on the pyrrole ring.
5-Methoxy-2-(1H-pyrrol-1-yl)aniline: Contains an aniline group instead of a pyridine ring.
Uniqueness: 5-Methoxy-2-(1H-pyrrol-1-yl)pyridine is unique due to its specific combination of pyridine and pyrrole rings, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C10H10N2O |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-methoxy-2-pyrrol-1-ylpyridine |
InChI |
InChI=1S/C10H10N2O/c1-13-9-4-5-10(11-8-9)12-6-2-3-7-12/h2-8H,1H3 |
InChI Key |
CZZRKXBKXPALQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)N2C=CC=C2 |
Origin of Product |
United States |
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